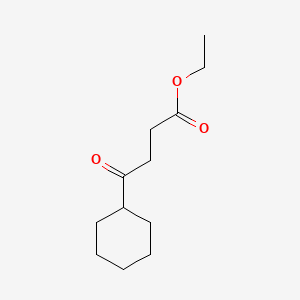

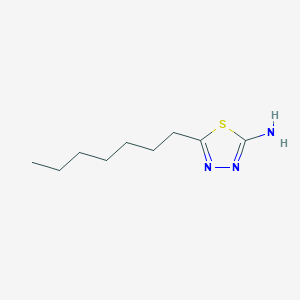

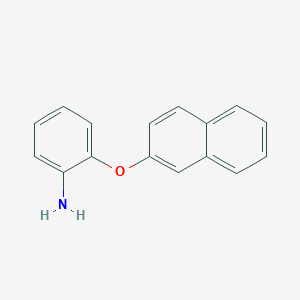

![molecular formula C8H14O3 B1332390 1,4-Dioxaspiro[4.5]decan-6-ol CAS No. 78881-14-8](/img/structure/B1332390.png)

1,4-Dioxaspiro[4.5]decan-6-ol

Vue d'ensemble

Description

1,4-Dioxaspiro[4.5]decan-6-ol is a compound that belongs to the class of organic compounds known as spiroketals. These compounds are characterized by their spirocyclic structure, where a ketal moiety is connected to two different rings at the same carbon atom. The compound has been the subject of various synthetic studies due to its potential applications in pharmaceuticals, liquid crystals, insecticides, and as a biolubricant 10.

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-6-ol and its derivatives has been approached through various methods. One method involves the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, which has been applied in the total synthesis of natural products like dihydro-pyrenolide D . Another approach includes the alkylation of pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate to synthesize spirodecane derivatives with potential dopamine agonist activity . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane has been achieved starting from chiral lactate and malate derivatives . A one-step synthesis from β-phenylsulfonyl dihydrofurans and γ-lactones has also been reported, showcasing high stereoselectivity . Moreover, palladium-catalyzed aminocarbonylation has been utilized to obtain acrylamides from iodoalkene precursors derived from 2-acetylcyclohexanone .

Molecular Structure Analysis

The molecular structure and conformation of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives have been elucidated using techniques such as X-ray diffraction analysis and NMR spectroscopy. For instance, the structure of cis, trans-6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was established, providing insights into the spatial arrangement of the substituents around the spiroketal center .

Chemical Reactions Analysis

The reactivity of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives under various conditions has been explored. For example, the behavior of tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives under acid hydrolysis conditions has been studied, which is crucial for understanding the stability and potential transformations of these compounds . The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, through selective deketalization in acidic solution, has also been investigated, highlighting the importance of reaction conditions and catalyst choice10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives have been assessed to determine their suitability for various applications. For instance, novel compounds derived from oleic acid have been synthesized and their physicochemical properties, such as density, acid number, base number, and iodine value, have been measured to evaluate their potential as biolubricants .

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

1,4-Dioxaspiro[4.5]decan-8-one, closely related to 1,4-Dioxaspiro[4.5]decan-6-ol, serves as a bifunctional synthetic intermediate widely used in the synthesis of various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. Its production involves selective deketalization in an acidic solution, with acetic acid often used as a catalyst. This synthesis process offers higher yields and reduced reaction times compared to traditional methods (Zhang Feng-bao, 2006).

Stereoselective Synthesis for Natural Product Derivatives

The compound has been utilized in the stereoselective synthesis of natural product derivatives. For instance, α-bromo spiroketals derived from 1,6-dioxaspiro[4.5]decane undergo dehydrobromination to produce alkenes, which can be further hydrated to synthesize components found in the rectal glandular secretion of certain Bactrocera species, like the olive fly. This highlights its potential in bioorganic chemistry and pheromone synthesis (E. Lawson et al., 1993).

Role in Heterocyclic Chemistry

1,4-Dioxaspiro[4.5]decan-8-one has been a starting point for synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives, which feature hydroxy or dioxolane groups, have been studied under acid hydrolysis conditions. This application signifies the compound's importance in heterocyclic chemistry and its role in creating structurally diverse molecules (V. A. Samsonov & L. B. Volodarsky, 2000).

Pharmaceutical Research

The catalytic hydrogenation of derivatives of 1,4-Dioxaspiro[4.5]decan-6-ol has been explored, particularly in the context of pharmaceutical research. For example, the hydrogenation of 6-(4-Methoxy-2-pyridyl)-1, 4-dioxaspiro [4, 5] decan-6-ol and its stereochemical analysis play a role in understanding drug synthesis and molecular interactions (Z. Horii et al., 1972).

Environmental and Sustainable Chemistry

Research on 1,4-Dioxaspiro[4.5]decane-2-methanol, a derivative of 1,4-Dioxaspiro[4.5]decan-6-ol, focuses on its solubility in sustainable solvents like water and ionic liquids. This work is crucial for designing alternative reactions and processes in environmental chemistry, highlighting the compound's role in green and sustainable chemistry initiatives (Catarina I. Melo et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

1,4-dioxaspiro[4.5]decan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJQQOXMQRFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340787 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.5]decan-6-ol | |

CAS RN |

78881-14-8 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

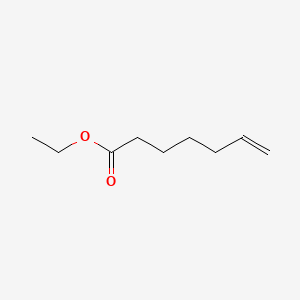

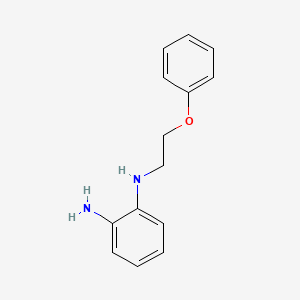

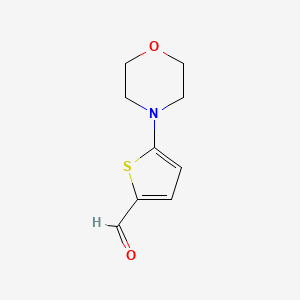

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)